1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability allows the Boc group to protect the amine during reactions that might otherwise react with the amine.
Biochemical Pathways
The boc group plays a significant role in organic synthesis, particularly in the protection and deprotection of amine functional groups . These processes are crucial in the synthesis of various compounds, including natural products, amino acids, peptides, and pharmaceuticals .
Pharmacokinetics
The boc group’s stability to various conditions suggests that it may influence the compound’s bioavailability .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid is the protection of the amine functional group during organic synthesis . This protection allows for selective bond formation while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Boc group can be added to amines under aqueous conditions . Additionally, the deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The reaction times and yields can also be influenced by temperature .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis and deprotection processes. For instance, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The nature of these interactions involves the formation of a stable carbamate linkage, which can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily masking reactive amine groups, thereby preventing unwanted side reactions during synthetic processes. This masking effect can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of functional amine groups .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation and cleavage of carbamate linkages. The mechanism involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . This process allows for the selective protection and deprotection of amine groups, facilitating various synthetic transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The compound is generally stable under ambient conditions but can degrade under prolonged exposure to strong acids or bases . Long-term effects on cellular function are typically minimal, as the compound is designed to be removed after its protective role is fulfilled.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, there may be adverse effects due to the accumulation of the compound or its degradation products . Threshold effects are observed where the protective efficacy is balanced against potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and trifluoroacetic acid during its synthesis and removal . These interactions can affect metabolic flux and metabolite levels by temporarily altering the availability of functional amine groups.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its protective effects on amine groups. The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function within the cell.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALATTICCPJTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670242 | |
Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-13-8 | |
Record name | 1-(1,1-Dimethylethyl) 6-phenyl-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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